molecular formula C20H22ClN3O B11456216 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

Cat. No.: B11456216
M. Wt: 355.9 g/mol
InChI Key: OOYAXVGRTIQKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a butyl group attached to the benzimidazole ring and a chlorobenzamide moiety. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation of the benzimidazole nitrogen using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzamide Moiety: The final step involves the acylation of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE can be compared with other benzimidazole derivatives:

    N-butyl-1H-benzimidazol-2-amine: Similar structure but lacks the chlorobenzamide moiety.

    N-(1H-benzimidazol-2-yl)-4-chlorobenzamide: Similar structure but lacks the butyl group.

    N-(1H-benzimidazol-2-yl)-2-chlorobenzamide: Similar structure but with a different position of the chlorine atom on the benzamide ring.

The uniqueness of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-4-chlorobenzamide

InChI

InChI=1S/C20H22ClN3O/c1-3-4-13-24-18-8-6-5-7-17(18)23-19(24)14(2)22-20(25)15-9-11-16(21)12-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,22,25)

InChI Key

OOYAXVGRTIQKCH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.